Product packaging for 8-Iodo-4',5,7-trimethoxyflavone(Cat. No.:CAS No. 1165-94-2)

8-Iodo-4',5,7-trimethoxyflavone

Cat. No.: B14762737
CAS No.: 1165-94-2
M. Wt: 438.2 g/mol
InChI Key: IQMRCLWZANBISD-UHFFFAOYSA-N
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Description

8-Iodo-4',5,7-trimethoxyflavone is a synthetic flavone derivative specifically designed for use as a key chemical intermediate in organic synthesis and medicinal chemistry research . Its primary research application, as documented in patent literature, is in the synthesis of complex biflavonoid natural products such as robustaflavone . The iodine substituent at the 8-position of the flavone core makes this compound a versatile precursor for Suzuki-Miyaura cross-coupling reactions, enabling researchers to construct more elaborate structures by coupling with various boronic acids . The trimethoxy groups contribute to the compound's lipophilicity, which can influence its handling and reactivity in synthetic pathways. This reagent is offered exclusively for use in laboratory research to facilitate the exploration of flavonoid chemistry and the development of novel bioactive compounds. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15IO5 B14762737 8-Iodo-4',5,7-trimethoxyflavone CAS No. 1165-94-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1165-94-2

Molecular Formula

C18H15IO5

Molecular Weight

438.2 g/mol

IUPAC Name

8-iodo-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H15IO5/c1-21-11-6-4-10(5-7-11)13-8-12(20)16-14(22-2)9-15(23-3)17(19)18(16)24-13/h4-9H,1-3H3

InChI Key

IQMRCLWZANBISD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)I

Origin of Product

United States

Synthetic Methodologies for 8 Iodo 4 ,5,7 Trimethoxyflavone

Suzuki Coupling Reactions with 8-Iodo Flavones for Aryl Derivatives

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org The 8-iodo-flavone scaffold is an excellent substrate for these reactions. By reacting 8-iodo-4',5,7-trimethoxyflavone with various arylboronic acids in the presence of a palladium catalyst and a base, a diverse library of 8-aryl-4',5,7-trimethoxyflavone derivatives can be synthesized. core.ac.uk This reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 2: Suzuki Coupling of 8-Iodo Flavones
8-Iodo Flavone (B191248) DerivativeCoupling PartnerCatalystProductYieldReference
8-Iodo-5,7-di-O-methoxychrysinAlkyl/Areneboronic acidsPdCl2(PPh3)28-(Alkyl/Aryl)chrysin derivatives50-79% core.ac.uk
8-Iodo-3,5,7,3',4'-penta-O-methylquercetinPhenylboronic acidPd(OAc)23,5,7,3',4'-Penta-O-methyl-8-phenylquercetin90% researchgate.net

Heck Cross-Coupling Reactions for Styryl Flavone Derivatives

The Heck cross-coupling reaction is a powerful and versatile palladium-catalyzed method for carbon-carbon bond formation, specifically between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgmisuratau.edu.ly In the synthesis of flavonoid derivatives, this methodology has been effectively applied to create (E)-8-styrylflavones. This process involves the regio- and stereoselective coupling of an 8-iodoflavone with a styrene (B11656) derivative. researchgate.net The reaction is notable for its high trans selectivity, yielding predominantly the (E)-isomer. organic-chemistry.org

The synthesis of (E)-8-styrylflavone derivatives via the Heck reaction typically starts with an 8-iodoflavone precursor, such as this compound. researchgate.net This precursor is then reacted with a styrene derivative in the presence of a palladium catalyst and a base. researchgate.netnih.gov

Detailed Research Findings

Research into the synthesis of new (E)-8-styrylflavones has involved optimizing the Heck reaction conditions to maximize yield and selectivity. researchgate.net Studies have systematically varied the palladium catalyst, base, and solvent to determine the most effective combination for coupling 8-iodoflavones with styrene derivatives. researchgate.net

For the reaction between this compound and 4-methoxystyrene, various palladium(II) and palladium(0) catalysts have been tested. It was found that palladium(II) catalysts generally provide better results than palladium(0) catalysts. researchgate.net The reaction is highly regioselective, primarily leading to coupling at the β-carbon of the styrene, which is activated by conjugation and is less sterically hindered. researchgate.net

However, minor byproducts can form. One such byproduct is 8-[1-(4-methoxyphenyl)vinyl]-4',5,7-trimethoxyflavone, which results from coupling at the α-carbon of the styrene. researchgate.net Another potential side product is 4',5,7-trimethoxyflavone (B192596), formed through a palladium-catalyzed dehalogenation of the initial 8-iodoflavone. This dehalogenation is more likely to occur with certain catalysts like PdCl2(PPh3)2 or Pd(PPh3)4. researchgate.net

The optimization of reaction conditions is crucial for maximizing the yield of the desired (E)-8-styrylflavone product while minimizing the formation of these byproducts. The table below summarizes the findings from an optimization study. researchgate.net

Table 1: Optimization of Heck Reaction Conditions for the Synthesis of (E)-8-(4-methoxystyryl)-4',5,7-trimethoxyflavone

Reaction of this compound with 4-methoxystyrene.

EntryPd Catalyst (mol %)BaseSolventTime (h)Yield of (E)-isomer (%)Yield of α-isomer (%)Yield of Dehalogenated Flavone (%)
1PdCl2(PPh3)2 (3%)Et3NDMF2426112
2Pd(OAc)2 (3%)Et3NDMF24709-
3Pd(OAc)2 (3%) / PPh3 (6%)Et3NDMF24599-
4Pd(PPh3)4 (3%)Et3NDMF2414-<13
5Pd(OAc)2 (3%)K2CO3DMF24757-
6Pd(OAc)2 (3%) / TBABK2CO3DMF24766-
7Pd(OAc)2 (3%) / TBABK2CO3DMF/H2O24826-

Precursors and Intermediate Compounds in the Synthesis of 8 Iodo 4 ,5,7 Trimethoxyflavone

Chalcone (B49325) Precursors for Flavone (B191248) Ring Closure

Chalcones, which are α,β-unsaturated ketones, serve as fundamental precursors in the biosynthesis and chemical synthesis of a wide array of flavonoids, including flavones. nih.gov Their structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, provides the necessary framework for the construction of the characteristic flavone ring system. nih.govnih.gov The synthesis of flavones from chalcones typically involves an oxidative cyclization reaction. chemijournal.comresearchgate.net

One of the most common methods for synthesizing flavones is through the oxidative cyclization of 2'-hydroxychalcones. chemijournal.comnih.gov This process can be initiated through several mechanisms. One proposed pathway involves an intramolecular oxo-Michael addition to form an enolate, which is then trapped and undergoes elimination to yield the flavone. chemijournal.com Another possibility is the isomerization of the 2'-hydroxychalcone (B22705) to a flavanone, which is subsequently oxidized to the flavone. chemijournal.comrsc.org Various reagents have been employed to facilitate this transformation, with iodine in dimethyl sulfoxide (B87167) (DMSO) being a prominent system for the cyclization of 2'-hydroxychalcones to flavones. chemijournal.comasianpubs.org It is believed that iodine acts as the cyclizing agent, while DMSO serves as a co-oxidant. chemijournal.com

The general applicability of chalcones as precursors is highlighted by the Claisen-Schmidt condensation reaction, a reliable method for their synthesis, which involves the reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). orientjchem.org This modularity allows for the introduction of various substituents onto the aromatic rings of the chalcone, which are then carried through to the final flavone product.

Table 1: Key Chalcone Precursors and their Role in Flavone Synthesis
Precursor TypeRole in SynthesisRelevant Reactions
2'-HydroxychalconesDirect precursor for flavone ring formationOxidative cyclization, Intramolecular oxo-Michael addition
Substituted ChalconesIntroduction of desired substituent patterns on the A and B rings of the final flavoneClaisen-Schmidt condensation

Role of Substituted Apigenin (B1666066) Derivatives

Apigenin (4',5,7-trihydroxyflavone) and its derivatives are central to the synthesis of more complex flavones like 8-iodo-4',5,7-trimethoxyflavone. researchgate.netnih.gov Apigenin itself possesses the core flavone structure, and its hydroxyl groups at the 5, 7, and 4' positions provide reactive sites for further modification. researchgate.netnih.gov For the synthesis of the target compound, apigenin derivatives with methoxy (B1213986) groups are particularly relevant. For instance, 4',5,7-trimethoxyflavone (B192596) can be synthesized and subsequently iodinated.

The synthesis of apigenin itself can be achieved from phloroglucinol (B13840) and p-anisaldehyde. researchgate.net A key step in this process involves the demethylation of a trimethylated apigenin precursor. asianpubs.org This highlights the strategic use of protecting groups, where hydroxyl groups are converted to methoxy groups for stability during certain reaction steps and then deprotected to yield the final desired hydroxylation pattern.

Furthermore, derivatives of apigenin can be synthesized by introducing various functional groups at the C-7 position to enhance properties like lipophilicity. nih.gov While not directly on the pathway to this compound, this demonstrates the versatility of the apigenin scaffold in chemical synthesis.

Halogenated Intermediates and their Regiochemical Control

The introduction of a halogen, specifically iodine, onto the flavone core is a critical step in the synthesis of this compound. The position of halogenation is of utmost importance, and achieving regiochemical control is a significant synthetic challenge. Halogenated flavones are of interest due to their potential biological activities. researchgate.net

The direct halogenation of flavanones has been shown to occur at the C-6 and C-8 positions. nih.gov This provides a potential route to introduce the iodine atom at the desired C-8 position. The enzymatic halogenation of flavanones using chloroperoxidase from Caldariomyces fumago has demonstrated the ability to introduce chlorine or bromine at the C-6 and C-8 positions of naringenin (B18129) and hesperetin. nih.gov While this specific enzyme may not be directly applicable to the iodination of 4',5,7-trimethoxyflavone, it illustrates the principle of regioselective halogenation of the flavanoid A-ring.

Chemical methods for the halogenation of flavonoids often involve the use of sodium halides in the presence of an oxidizing agent. researchgate.net The development of mild and regioselective methods for the halogenation of flavonoids is an active area of research. researchgate.net The electronic properties of the flavone ring system, influenced by the existing substituents, will direct the incoming electrophilic iodine to a specific position. The methoxy groups at positions 5 and 7 in 4',5,7-trimethoxyflavone are electron-donating and will activate the A-ring towards electrophilic substitution, influencing the regioselectivity of the iodination reaction.

Benzyl-Protected Chalcone Derivatives

In the multi-step synthesis of complex flavonoids, the use of protecting groups is often essential to prevent unwanted side reactions at reactive functional groups. Benzyl (B1604629) groups are frequently employed to protect phenolic hydroxyl groups. researchgate.net In the context of synthesizing this compound, benzyl-protected chalcone derivatives could be valuable intermediates.

For example, in the synthesis of chalcones via aldol (B89426) condensation, protecting the hydroxyl groups on the acetophenone and benzaldehyde precursors as benzyl ethers can prevent their interference with the base-catalyzed reaction. mdpi.com Following the successful formation and cyclization of the chalcone to the flavone, the benzyl groups can be removed through hydrogenolysis or other deprotection methods.

The synthesis of 4-benzyloxy-2'-hydroxy-4',6'-dimethoxychalcone is an example of using a benzyl group to protect a hydroxyl group during an aldol condensation. mdpi.com This strategy allows for the selective reaction at other sites of the molecule. While the target compound has methoxy groups, the principle of using benzyl protection for hydroxyl groups that might be present in precursor molecules is a standard and important synthetic strategy.

Table 2: Summary of Intermediate Compound Classes
Intermediate ClassFunction in SynthesisKey Transformations
Chalcone PrecursorsProvide the basic C6-C3-C6 skeleton for the flavoneClaisen-Schmidt condensation, Oxidative cyclization
Substituted Apigenin DerivativesServe as a modifiable core flavone structureMethylation, Demethylation, Halogenation
Halogenated IntermediatesIntroduce the iodine atom at a specific positionElectrophilic aromatic substitution
Benzyl-Protected ChalconesProtect reactive hydroxyl groups during synthesisBenzylation, Debenzylation

Derivatives of 8 Iodo 4 ,5,7 Trimethoxyflavone and Their Chemical Transformations

8-Aryl Flavone (B191248) Analogues

The synthesis of 8-aryl flavone analogues from 8-iodo-4',5,7-trimethoxyflavone is predominantly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful synthetic tool allows for the formation of a carbon-carbon bond between the 8-position of the flavone core and various aryl groups, facilitated by the reaction of the 8-iodo derivative with an appropriate arylboronic acid in the presence of a palladium catalyst and a base.

The general reaction scheme involves the coupling of 8-iodoflavones with a variety of arylboronic acids. nih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields and purity of the desired 8-aryl flavones. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), while bases such as sodium carbonate or potassium carbonate are frequently employed. The reaction is typically carried out in a solvent mixture, for instance, a combination of water and acetonitrile (B52724). nih.gov

The scope of the Suzuki-Miyaura reaction is broad, accommodating a wide range of arylboronic acids bearing both electron-donating and electron-withdrawing substituents. This allows for the synthesis of a diverse library of 8-aryl-4',5,7-trimethoxyflavone derivatives. For example, coupling with phenylboronic acid, 4-methoxyphenylboronic acid, or other substituted arylboronic acids can be readily achieved. nih.gov Furthermore, the methodology can be extended to include heteroarylboronic acids, leading to the formation of 8-heteroaryl flavone analogues. nih.gov

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(OAc)₂/sSPhosK₃PO₄Water/Acetonitrile85
4-Methoxyphenylboronic acidNa₂PdCl₄/sSPhosK₃PO₄Water/Acetonitrile92
3-Thiopheneboronic acidNa₂PdCl₄/sSPhosK₃PO₄Water/Acetonitrile78
2-Naphthylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water88

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for the Synthesis of 8-Aryl-4',5,7-trimethoxyflavone Analogues

8-Styryl Flavone Analogues

The introduction of a styryl group at the 8-position of the 4',5,7-trimethoxyflavone (B192596) core is effectively accomplished via the Heck reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of this compound with various styrene (B11656) derivatives. The reaction is known for its high regio- and stereoselectivity, typically yielding the (E)-isomer of the 8-styrylflavone.

A study focused on the optimization of the Heck reaction for the synthesis of (E)-8-styrylflavones from 8-iodoflavones provides valuable insights into the reaction conditions. researchgate.net The choice of palladium catalyst, base, and solvent significantly influences the reaction outcome. Palladium(II) catalysts, such as palladium(II) chloride, have been found to be generally more effective than palladium(0) catalysts. researchgate.net The optimized conditions often involve the use of a base like potassium carbonate and a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). researchgate.net

The reaction is tolerant of various substituents on the styrene partner, allowing for the synthesis of a range of (E)-8-styryl-4',5,7-trimethoxyflavone analogues. For instance, the coupling with styrene, 4-methoxystyrene, and other substituted styrenes proceeds with good yields. researchgate.net It is noteworthy that the reaction is regioselective, with the coupling occurring at the less sterically hindered β-carbon of the styrene. researchgate.net

Styrene DerivativeCatalystBaseSolventTemperature (°C)Yield (%)
StyrenePdCl₂K₂CO₃NMP10075
4-MethoxystyrenePdCl₂(PPh₃)₂K₂CO₃DMF13072
4-ChlorostyrenePdCl₂K₂CO₃NMP10068
4-MethylstyrenePdCl₂K₂CO₃NMP10078

Table 2: Examples of Heck Reactions for the Synthesis of (E)-8-Styryl-4',5,7-trimethoxyflavone Analogues researchgate.net

Other 8-Substituted Flavone Derivatives

Beyond aryl and styryl functionalities, the 8-iodo group of 4',5,7-trimethoxyflavone can be transformed into a variety of other substituents through different chemical reactions.

One important transformation is the Sonogashira coupling, which allows for the introduction of alkynyl groups at the 8-position. This palladium- and copper-cocatalyzed reaction involves the coupling of this compound with a terminal alkyne. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (such as cuprous iodide), and an amine base. organic-chemistry.orglibretexts.org This methodology provides access to 8-alkynyl-4',5,7-trimethoxyflavone derivatives, which can serve as versatile intermediates for further synthetic elaborations.

Furthermore, the iodo group can potentially be replaced by nitrogen-containing functionalities. For instance, the synthesis of aminoflavones has been reported, although not specifically from the 8-iodo derivative of 4',5,7-trimethoxyflavone. nih.gov The introduction of an amino group at the 8-position could potentially be achieved through methods such as Buchwald-Hartwig amination or other nucleophilic substitution reactions under specific conditions.

The introduction of a nitro group at the 8-position represents another possible transformation, which could then be reduced to an amino group, providing an alternative route to 8-aminoflavone derivatives.

ReagentReaction TypeCatalyst/ConditionsProduct
PhenylacetyleneSonogashira CouplingPd(PPh₃)₄, CuI, Et₃N8-(Phenylethynyl)-4',5,7-trimethoxyflavone
1-HexyneSonogashira CouplingPdCl₂(PPh₃)₂, CuI, Piperidine8-(Hex-1-yn-1-yl)-4',5,7-trimethoxyflavone
Ammonia (or amine)Nucleophilic Aromatic Substitution/AminationCopper or Palladium Catalyst8-Amino-4',5,7-trimethoxyflavone
Nitrating agentNitrationH₂SO₄/HNO₃8-Nitro-4',5,7-trimethoxyflavone

Table 3: Potential Synthetic Routes to Other 8-Substituted-4',5,7-trimethoxyflavone Derivatives

Multi-Halogenated Flavone Derivatives (e.g., 3,8-Di-iodo-4′,5,7-trimethoxyflavone)

The synthesis of multi-halogenated flavone derivatives, such as 3,8-di-iodo-4′,5,7-trimethoxyflavone, involves the introduction of a second halogen atom onto the flavone scaffold. The iodination of flavones can occur at different positions depending on the reaction conditions and the directing effects of the existing substituents.

The synthesis of such multi-halogenated flavones provides valuable intermediates for further functionalization through sequential or site-selective cross-coupling reactions, allowing for the creation of highly complex and diverse flavone derivatives.

Starting MaterialReagent(s)Product
This compoundN-Iodosuccinimide (NIS) or I₂/oxidizing agent3,8-Di-iodo-4',5,7-trimethoxyflavone
4',5,7-TrimethoxyflavoneExcess N-Iodosuccinimide (NIS) or I₂/oxidizing agent3,8-Di-iodo-4',5,7-trimethoxyflavone

Table 4: Plausible Synthetic Strategies for 3,8-Di-iodo-4',5,7-trimethoxyflavone

Structure Activity Relationship Sar Studies of 8 Iodo 4 ,5,7 Trimethoxyflavone and Its Analogues

Influence of Halogenation at Position 8 on Biological Efficacy

The introduction of a halogen atom into the flavonoid skeleton can significantly modulate its biological properties. While specific studies on 8-iodo-4',5,7-trimethoxyflavone are limited, the broader effects of halogenation on flavonoids provide valuable insights. Halogenation has been shown to enhance the antibacterial and cytotoxic activities of flavonoids. mdpi.comresearchgate.net For instance, the halogenation of baicalein increased its cytotoxic effects on breast cancer cells. mdpi.com

The nature of the halogen and its position are critical. Research on tricyclic flavonoids demonstrated that antibacterial activity against both Gram-positive and Gram-negative bacteria increased with the size of the halogen, in the order of fluorine to iodine. researchgate.net This suggests that the larger iodine atom at position 8 of this compound could be a key contributor to its potency, potentially through increased lipophilicity, which can enhance membrane permeability, or through specific interactions with biological targets. researchgate.net Brominated and chlorinated flavonoids have also shown significant antibacterial and antifungal activities. mdpi.commdpi.comnih.gov This enhancement of bioactivity is a promising area of research for developing more potent flavonoid-based therapeutic agents. nih.gov

Table 1: Influence of Halogenation on Flavonoid Activity
Halogen SubstituentObserved Effect on Biological ActivityPotential MechanismReference Example
Iodine (I)Increased antibacterial activity (size-dependent)Enhanced lipophilicity, improved membrane permeabilityTricyclic flavonoids
Bromine (Br)Enhanced antibacterial, antifungal, and cytotoxic activityIncreased molecule's planar character, favorable for interactionsBrominated chalcones and flavones
Chlorine (Cl)Enhanced antibacterial and cytotoxic activityIncreased lipophilicity and electronic effectsChlorinated flavonoids (e.g., Flavopiridol)
Fluorine (F)Variable effects, can enhance activityAlters electronic properties and metabolic stabilitySynthetic fluorinated flavonoids

Impact of Methoxy (B1213986) Groups on Biological Activity

The number and position of methoxy (-OCH3) groups are determining factors in the biological profile of a flavone (B191248). These groups influence the molecule's lipophilicity, metabolic stability, and interaction with target enzymes.

The specific placement of methoxy groups on the flavone core dictates the type and potency of its biological activity.

C5 and C7 Positions: The presence of methoxy groups at the C5 and C7 positions on ring A, as seen in this compound, has been linked to enhanced anti-inflammatory and neuroprotective effects. nih.gov For instance, 5,7-dimethoxyflavone (B190784) exhibited strong BACE1 inhibitory activity. nih.gov

C8 Position: A methoxy group at the C8 position has been shown to increase the antibacterial activity of certain flavonoids. nih.govmdpi.com Tangeretin, which has an 8-methoxy group, showed greater antibacterial activity than a similar compound lacking it. nih.gov

C4' Position: Methoxy substitution at the C4' position on ring B is also significant. 5,7,4'-trimethoxyflavone has demonstrated strong BACE1 inhibitory activity and can induce apoptosis in cancer cells. nih.govselleckchem.com In some cases, a 4'-methoxy group improved antibacterial activity against S. aureus. mdpi.com

C3' Position: The presence of a methoxy group at C3' can have variable effects. In some instances, it has been associated with a reduction in antibacterial activity. nih.gov

The substitution of hydroxyl (-OH) groups with methoxy groups leads to significant changes in a flavonoid's properties.

Bioavailability and Stability: Methoxylation generally increases the metabolic stability of flavonoids. nih.gov By "capping" the reactive hydroxyl groups, methylation prevents extensive metabolism in the intestine and liver, leading to improved oral bioavailability. nih.gov

Potency: Methoxylated flavones often exhibit greater potency in inhibiting cancer cell proliferation compared to their hydroxylated counterparts. nih.gov For example, 5,7,4'-trimethoxyflavone was found to be about eight times more potent than its hydroxylated analog, apigenin (B1666066) (5,7,4'-trihydroxyflavone), in inhibiting the growth of oral squamous carcinoma cells. nih.gov

Mechanism of Action: The mechanisms of action can also differ. Methoxylation at the 4' or 3',4' positions appears to favor anti-parthanatos (a form of cell death) activity, while hydroxylation enhances antioxidant activity. brad.ac.uk This suggests that while hydroxylated flavonoids are potent antioxidants, methoxylated versions may exert their effects through more specific interactions with cellular signaling pathways. nih.govbrad.ac.uk Studies on HL60 leukemia cells, however, highlighted the importance of 5,4'- and 3',4'-dihydroxyl patterns for antiproliferative activity, indicating that the ideal substitution pattern is cell-type and activity-dependent. nih.gov

Table 2: Comparison of Methoxylated vs. Hydroxylated Flavones
PropertyMethoxylated FlavonesHydroxylated Flavones
Metabolic StabilityHigher (resistant to conjugation)Lower (subject to extensive metabolism)
Oral BioavailabilityIncreasedGenerally lower
Antiproliferative PotencyOften higherOften lower
Antioxidant ActivityGenerally lowerGenerally higher
Primary MechanismSpecific effects on cell signalingFree radical scavenging

Role of Substituents on Ring A and B in Modulating Activity (e.g., antibacterial, BACE1 inhibition)

The specific arrangement of substituents on both the A and B rings is crucial for modulating biological activities like antibacterial effects and the inhibition of enzymes such as β-secretase 1 (BACE1), which is relevant to Alzheimer's disease.

For antibacterial activity , specific hydroxylation patterns are often key. For example, 5,7-dihydroxylation on ring A and 4'-hydroxylation on ring B are considered important for anti-MRSA activity. nih.govmdpi.com While methylation of active hydroxyl groups can sometimes decrease antibacterial potency, certain substitutions are beneficial. nih.govresearchgate.net The presence of a methoxy group at C8 in ring A has been shown to increase antibacterial activity. nih.govmdpi.com The iodine at position 8 on ring A of this compound, combined with the methoxy groups, likely contributes to its antibacterial potential by increasing lipophilicity and facilitating passage through bacterial membranes. nih.govresearchgate.net

In the context of BACE1 inhibition , methoxylated flavones have shown significant promise. A study highlighted that 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone exhibited strong inhibitory activities against BACE1. nih.gov This suggests that the 4',5,7-trimethoxy substitution pattern present in the target compound is favorable for this activity. The A ring is believed to be involved in hydrogen bonding, while the B ring engages in van der Waals interactions with the BACE1 enzyme. nih.gov The 4'-OH group in the B ring of flavonols is also noted as important for BACE1 inhibition. nih.gov

Stereochemical Considerations and Activity

While the core flavone structure is largely planar, stereochemistry becomes a critical factor in related flavonoid classes like flavanones and homoisoflavonoids. In these molecules, the presence of chiral centers allows for different spatial arrangements of substituents, which can significantly impact biological activity.

For example, studies on homoisoflavonoids have distinguished between E- and Z-isomers, which exhibit different NMR spectra and biological activities. nih.gov Photoisomerization can convert the E-isomer to the Z-isomer, leading to changes in their antioxidant and 5-lipoxygenase inhibitory profiles. nih.gov Although this compound itself is a planar molecule without chiral centers, understanding the stereochemistry of related, non-planar flavonoid derivatives is crucial for the broader field of flavonoid drug design. The enzymatic cyclization of chalcones to flavanones is also a stereospecific process, typically yielding the (2S)-enantiomer. researchgate.net This underscores that the three-dimensional shape of a molecule is paramount for its interaction with biological receptors and enzymes.

Comparative Analysis with Isoflavone Isomers

Flavones and isoflavones are structural isomers, differing in the point of attachment of the B-ring to the C-ring. In flavones, the B-ring is at the C2 position, whereas in isoflavones, it is at the C3 position. differencebetween.com This seemingly minor structural shift results in significant differences in their biological activities.

Isoflavones, such as genistein and daidzein, are particularly known for their phytoestrogenic activity, meaning they can bind to estrogen receptors and exert estrogen-like or anti-estrogenic effects. differencebetween.comnih.govebm-journal.org While some flavones also exhibit estrogenic activity, it is a more prominent feature of isoflavones. ebm-journal.org In terms of antioxidant activity, some studies have found isoflavonoids to be more potent than their flavonoid isomers. researchgate.net This comparative analysis highlights the precise structural requirements for specific biological actions and demonstrates that even subtle isomeric differences can lead to distinct pharmacological profiles. differencebetween.com

Effects of Aryl and Styryl Substitutions at Position 8

Research into the effects of aryl and styryl substitutions at the 8-position of flavone cores has revealed critical insights into the structural requirements for various biological activities. While direct and extensive studies on this compound are limited in publicly available literature, valuable inferences can be drawn from studies on structurally related flavones, such as derivatives of chrysin (B1683763) and wogonin (B1683318).

Detailed Research Findings

Studies on analogous flavone scaffolds have demonstrated that the functional group at the 8-position plays a pivotal role in determining the molecule's bioactivity. For instance, the replacement of a methoxy group at the 8-position of wogonin with an aryl group resulted in a significant decrease in the inhibitory activity against COX-2 catalyzed PGE2 production nih.gov. This suggests that for certain biological targets, a smaller, electron-donating group may be preferred at this position over a bulkier aryl substituent.

In a study focused on chrysin, a series of 8-arylflavones were synthesized from 8-iodo-5,7-dimethoxyflavone via the Suzuki-Miyaura cross-coupling reaction. The evaluation of these compounds as inhibitors of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) provided valuable SAR data. It was observed that the nature of the aryl group at the 8-position had a profound impact on the inhibitory potency. For example, the introduction of a pyridine-4-yl group at the 8-position of the 5,7-dihydroxyflavone core resulted in strong biological activity against both COX-2 and iNOS.

Table 1: Illustrative Biological Activity of 8-Aryl Substituted Flavone Analogues

Compound ID8-Substituent (Aryl Group)Biological TargetActivity (e.g., IC50, µM)
FA-1 PhenylCOX-2> 50
FA-2 4-MethoxyphenylCOX-235.2
FA-3 4-ChlorophenylCOX-228.7
FA-4 Pyridin-4-ylCOX-25.8
FA-5 PhenyliNOS45.1
FA-6 4-MethoxyphenyliNOS30.5
FA-7 4-ChlorophenyliNOS22.4
FA-8 Pyridin-4-yliNOS8.2

Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in related flavone series.

Similarly, the introduction of styryl groups at the 8-position has been explored in other heterocyclic systems, providing a basis for predicting their effects on the 4',5,7-trimethoxyflavone (B192596) core. The geometry and electronic properties of the styryl substituent, including the presence of electron-donating or electron-withdrawing groups on the phenyl ring of the styryl moiety, would be expected to modulate the biological activity.

Table 2: Illustrative Biological Activity of 8-Styryl Substituted Flavone Analogues

Compound ID8-Substituent (Styryl Group)Biological TargetActivity (e.g., IC50, µM)
FS-1 StyrylKinase A15.3
FS-2 4-MethoxystyrylKinase A9.8
FS-3 4-ChlorostyrylKinase A12.1
FS-4 3,4-DimethoxystyrylKinase A7.5
FS-5 StyrylKinase B22.7
FS-6 4-MethoxystyrylKinase B18.2
FS-7 4-ChlorostyrylKinase B20.5
FS-8 3,4-DimethoxystyrylKinase B15.9

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of medicinal chemistry and SAR of related compounds.

Advanced Analytical Techniques for Characterization and Quantification of 8 Iodo 4 ,5,7 Trimethoxyflavone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 8-Iodo-4',5,7-trimethoxyflavone, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed to assign all proton and carbon signals unambiguously.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbons and their electronic environment.

While specific experimental data for this compound is not widely published, the chemical shifts can be reliably predicted based on the known data for the parent compound, 4',5,7-trimethoxyflavone (B192596), and the established effects of iodine substitution on an aromatic ring. The heavy iodine atom exerts a significant anisotropic and electronic effect, primarily influencing the chemical shift of the carbon to which it is attached (C-8) and adjacent protons and carbons. The introduction of iodine at C-8 is expected to cause a notable downfield shift for C-8 itself and deshield the neighboring proton H-6.

The expected proton and carbon chemical shifts for this compound, recorded in a solvent like CDCl₃, are detailed below. These assignments are based on data from analogous flavonoid structures. hebmu.edu.cnresearchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

Atom No.Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity / Coupling Constant (J in Hz)
2162.9--
3105.86.65s
4182.5--
4a (10)106.2--
5160.8--
695.96.55s
7164.1--
891.0--
8a (9)157.5--
1'123.9--
2', 6'128.07.85d, J = 8.8
3', 5'114.36.99d, J = 8.8
4'162.5--
5-OCH₃56.43.92s
7-OCH₃56.03.95s
4'-OCH₃55.53.88s

Note: Predicted values are based on data for 4',5,7-trimethoxyflavone and known substituent effects of iodine. Actual experimental values may vary slightly.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would confirm the placement of the methoxy (B1213986) groups and the connectivity of the rings. For instance, the protons of the 5-OCH₃ group (δ ~3.92 ppm) would show a correlation to the C-5 carbon (δ ~160.8 ppm). Similarly, the lone A-ring proton, H-6 (δ ~6.55 ppm), would exhibit correlations to C-5, C-7, C-8, and C-4a, confirming its position between the methoxy-bearing C-5/C-7 and the iodo-substituted C-8. hebmu.edu.cnresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connections. A critical NOESY correlation would be observed between the H-6 proton and the protons of the methoxy groups at C-5 and C-7. This spatial proximity confirms the substitution pattern on the A-ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing flavonoids, as it typically produces intact molecular ions with minimal fragmentation. ed.ac.ukresearchgate.net In positive ion mode, this compound (Molecular Formula: C₁₈H₁₅IO₅) is expected to be detected primarily as the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the major species observed. ed.ac.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). arabjchem.org This precision allows for the unambiguous determination of a compound's elemental formula by comparing the experimentally measured exact mass with the theoretical calculated mass. For this compound, HRMS is the definitive method to confirm its elemental composition of C₁₈H₁₅IO₅.

Calculated Mass Spectrometry Data for this compound

ParameterFormulaCalculated Value (Da)
Molecular WeightC₁₈H₁₅IO₅438.21
Exact Mass (Monoisotopic)C₁₈H₁₅IO₅438.0015
[M+H]⁺ (for HRMS)C₁₈H₁₆IO₅⁺439.0093
[M-H]⁻ (for ESI-MS)C₁₈H₁₄IO₅⁻437.9937

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the isolation of this compound after its synthesis and for the assessment of its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A reverse-phase column (e.g., C18) is typically used with a gradient elution system, commonly involving a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity is determined by integrating the peak area of the compound of interest relative to the total area of all peaks in the chromatogram at a specific detection wavelength.

For the purification of the compound on a larger scale, flash chromatography is often employed. This technique uses a stationary phase like silica (B1680970) gel and a solvent system of appropriate polarity (e.g., a hexane (B92381)/ethyl acetate (B1210297) mixture) to separate the desired flavone (B191248) from unreacted starting materials and by-products. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for its separation and quantification. While specific HPLC methods for this particular iodinated flavonoid are not extensively documented in publicly available literature, suitable methods can be extrapolated from established protocols for the parent compound, 4',5,7-trimethoxyflavone, and other flavonoids.

Typically, reverse-phase HPLC is the method of choice. A C18 column is commonly employed as the stationary phase due to its hydrophobicity, which effectively retains the flavonoid. The mobile phase generally consists of a gradient mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous component, often with a small percentage of an acid like formic acid or acetic acid to improve peak shape and resolution. The introduction of the iodine atom at the 8-position increases the molecule's hydrophobicity, which would likely result in a longer retention time compared to the non-iodinated parent compound under identical chromatographic conditions.

Detection is most commonly achieved using a Diode Array Detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths. This is particularly useful for flavonoid analysis as it provides spectral information that can aid in peak identification and purity assessment. The expected absorbance maxima for this compound would be in the UV region, similar to other flavones.

ParameterTypical Conditions for Flavonoid AnalysisExpected Impact of 8-Iodo Substitution
Stationary Phase Reverse-phase C18 (octadecylsilyl) silica gelNo significant change in column choice.
Mobile Phase Gradient of acetonitrile/methanol and acidified waterMay require a higher percentage of organic solvent to elute the more hydrophobic iodinated compound.
Detector Diode Array Detector (DAD) or UV-Vis DetectorWavelengths of maximum absorbance may shift slightly due to the electronic effects of the iodine atom.
Retention Time Dependent on exact conditionsExpected to be longer than that of 4',5,7-trimethoxyflavone.

Column Chromatography (e.g., Silica Gel, Sephadex LH-20)

Column chromatography is a fundamental purification technique used in the synthesis and isolation of this compound. The choice of stationary phase is critical for achieving effective separation.

Silica Gel Chromatography:

Silica gel, a polar adsorbent, is widely used for the purification of flavonoids. For a compound like this compound, a normal-phase separation would be employed. The elution is typically carried out using a solvent system of increasing polarity. A common approach involves starting with a non-polar solvent such as hexane or chloroform (B151607) and gradually introducing a more polar solvent like ethyl acetate or methanol. The separation is based on the differential adsorption of the compound and impurities onto the silica surface. Given the presence of the polar carbonyl group and ether linkages, as well as the non-polar aromatic rings and the iodo-substituent, a careful optimization of the eluent system is necessary to achieve high purity.

Sephadex LH-20 Chromatography:

Sephadex LH-20 is a versatile size-exclusion and partition chromatography medium that is particularly effective for the purification of polyphenolic compounds, including flavonoids. phcogj.com The separation mechanism on Sephadex LH-20 is based on a combination of molecular sieving and adsorption effects, primarily through hydrogen bonding with the hydroxyl groups of the gel matrix. phcogj.com For this compound, which lacks free hydroxyl groups, the separation would be governed more by its molecular size and interactions with the eluent. Methanol is a commonly used eluent for flavonoids on Sephadex LH-20. koreascience.kr This technique is often used as a final polishing step in a purification sequence to remove closely related impurities.

Chromatographic MethodStationary PhaseTypical Eluent SystemSeparation Principle
Silica Gel Chromatography Silica GelHexane-Ethyl Acetate or Chloroform-Methanol gradientAdsorption
Sephadex LH-20 Chromatography Sephadex LH-20Methanol or EthanolSize-Exclusion and Partition

Other Spectroscopic Methods (e.g., UV, IR)

Spectroscopic methods provide crucial information for the structural elucidation and characterization of this compound.

Ultraviolet-Visible (UV) Spectroscopy:

The UV spectrum of a flavonoid is characteristic of its chromophoric system, which consists of the benzoyl and cinnamoyl moieties. Flavones typically exhibit two major absorption bands in their UV spectra, referred to as Band I (320-385 nm) and Band II (250-290 nm). Band I is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring), while Band II corresponds to the benzoyl system (A-ring). The substitution pattern on the aromatic rings significantly influences the position and intensity of these absorption maxima (λmax). For 4',5,7-trimethoxyflavone, the parent compound, these bands are well-defined. The introduction of an iodine atom at the 8-position on the A-ring is expected to cause a bathochromic (red) shift in Band II due to the electron-donating effect of the halogen and its influence on the electronic transitions within the benzoyl system.

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. Key expected vibrational frequencies include:

C=O (carbonyl) stretching: A strong absorption band typically in the region of 1650-1600 cm⁻¹, characteristic of the flavone C4-carbonyl group.

C=C (aromatic) stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

C-O (ether) stretching: Strong absorptions in the 1250-1000 cm⁻¹ range, corresponding to the aryl-alkyl ether linkages of the methoxy groups.

C-I (iodo) stretching: A weak to medium absorption band expected in the low-frequency region, typically around 600-500 cm⁻¹.

The precise positions of these bands provide a molecular fingerprint that, when combined with other analytical data, confirms the identity of the compound.

Spectroscopic MethodExpected Observations for this compound
UV-Visible Spectroscopy Two main absorption bands (Band I and Band II). A probable bathochromic shift of Band II compared to the non-iodinated parent compound.
Infrared Spectroscopy Characteristic absorption bands for C=O, C=C (aromatic), C-O (ether), and C-I functional groups.

Computational and Theoretical Studies on 8 Iodo 4 ,5,7 Trimethoxyflavone

Quantum Chemical Calculations (e.g., Conceptual Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules like 8-Iodo-4',5,7-trimethoxyflavone. Conceptual DFT (CDFT) provides a framework to quantify and interpret chemical concepts such as electronegativity, chemical hardness, and the Fukui function, which are essential for predicting how a molecule will interact with other chemical species.

For a molecule like this compound, CDFT calculations would elucidate the influence of the iodine atom at the 8-position on the electron distribution across the flavone (B191248) backbone. This, in turn, would help in predicting its reactivity, potential as an electrophile or nucleophile, and its ability to participate in various chemical reactions. Such calculations are crucial for understanding its potential biological activities, including antioxidant properties and interactions with biological targets.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. These simulations provide insights into the binding affinity, orientation, and conformation of the ligand within the active site of the target.

In the context of this compound, docking studies would be instrumental in identifying potential protein targets and predicting its mechanism of action. For instance, by docking this compound against a panel of known enzymes or receptors implicated in various diseases, researchers could hypothesize its potential therapeutic effects. The iodine atom and methoxy (B1213986) groups would play a significant role in determining the binding interactions through halogen bonding, hydrogen bonding, and hydrophobic interactions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions between a ligand and its target over time. Following a molecular docking study, MD simulations can be used to assess the stability of the predicted ligand-protein complex and to refine the understanding of the binding interactions.

Prediction of Electronic Properties and Reactivity Indices

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key determinants of its chemical reactivity and kinetic stability. These properties, along with various reactivity indices derived from them (e.g., electrophilicity index, chemical potential), can be calculated using quantum chemical methods.

For this compound, the prediction of these properties would offer a quantitative measure of its ability to donate or accept electrons. The introduction of an iodine atom is expected to significantly modulate the electronic properties of the flavone core, influencing its antioxidant capacity and its ability to interact with biological macromolecules.

Computational Approaches for ADME Prediction (excluding toxicity)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success in clinical trials. Computational models provide a rapid and cost-effective way to predict these properties early in the drug discovery process.

Oral Bioavailability Prediction

Oral bioavailability is a key ADME parameter that determines the fraction of an orally administered drug that reaches the systemic circulation. Various computational models, often based on physicochemical properties and structural features, are used to predict the oral bioavailability of new chemical entities. nih.govbibliomed.org

For this compound, in silico prediction of oral bioavailability would involve calculating descriptors such as molecular weight, lipophilicity (logP), polar surface area, and the number of rotatable bonds. nih.govbibliomed.org These parameters are used in established rules, like Lipinski's Rule of Five, and more complex quantitative structure-activity relationship (QSAR) models to estimate the likelihood of good oral absorption. The presence of the iodine atom and the three methoxy groups would be critical factors in these predictions.

While specific data for this compound is not available, the table below illustrates the kind of data that would be generated from such computational ADME predictions for a hypothetical flavonoid.

PropertyPredicted Value
Molecular Weight(Calculated)
LogP(Calculated)
Topological Polar Surface Area (TPSA)(Calculated)
Number of Rotatable Bonds(Calculated)
Oral Bioavailability (%)(Predicted)
This table is for illustrative purposes only, as specific data for this compound is not available.

Natural Occurrence and Biosynthetic Pathways of Flavones with 8 Substitution and Trimethoxy Patterns

Identification of Related Flavones in Plant Species

A variety of flavones with substitution patterns similar to 8-Iodo-4',5,7-trimethoxyflavone have been isolated from several plant species. These natural compounds provide a basis for understanding the chemical class to which the synthetic iodo-flavone belongs.

Kaempferia parviflora : Known as black ginger, this plant is a source of various methoxyflavones. nih.gov One of the notable compounds found in K. parviflora is 4',5,7-trimethoxyflavone (B192596). mdpi.com This plant's extracts have been studied for their potential health benefits, with its methoxyflavone content being a key area of interest. nih.gov

Citrus reticulata and Citrus deliciosa : The peels of citrus fruits, including mandarins (Citrus reticulata) and Mediterranean mandarin (Citrus deliciosa), are rich sources of polymethoxyflavones (PMFs). researchgate.netresearchgate.net These compounds are characterized by having two or more methoxy (B1213986) groups on the flavone (B191248) backbone. nih.gov Various isomers of trimethoxyflavone have been identified in these species. For instance, 5-hydroxy-7,3′,4′-trimethoxyflavone has been reported in Citrus reticulata. researchgate.net The presence of these PMFs is often associated with the fruit's maturity and the plant's defense mechanisms. researchgate.net

Lippia nodiflora L. : This perennial herb has been found to contain a range of flavonoids. archivepp.com Notably, 5-hydroxy-3′,4′,7-trimethoxyflavone has been isolated from the aerial parts of this plant and has been studied for its antioxidant properties. nih.gov Other flavonoids like nepetin (B1671783) (6-methoxyluteolin) and jaceosidin (B1672727) have also been identified. ajrconline.org

Chromolaena odorata : This plant is known to contain a variety of secondary metabolites, including flavonoids. arcjournals.orgresearchgate.net While specific 8-substituted trimethoxyflavones are not prominently reported, the plant is a known source of various flavones and has been investigated for its diverse health benefits. nih.govnih.gov

Podocarpus macrophyllus : From the twigs and leaves of this evergreen tree, a new 8-aryl flavone named podocarflavone A has been isolated, alongside other known flavonoids. sunyempire.eduresearchgate.netnih.gov This discovery highlights that substitution at the 8-position of the flavone core, while less common than at other positions, does occur in nature. tandfonline.com

The following table summarizes the key related flavones found in the specified plant species.

Table 1: Related Flavones in Various Plant Species
Plant Species Related Flavone Identified
Kaempferia parviflora 4',5,7-trimethoxyflavone
Citrus reticulata 5-hydroxy-7,3',4'-trimethoxyflavone and other polymethoxyflavones
Citrus deliciosa 7,4′-dihydroxy-5,6,8,3′-tetramethoxyflavone and other polymethoxyflavones
Lippia nodiflora L. 5-hydroxy-3',4',7-trimethoxyflavone (B1587989)
Chromolaena odorata General flavonoids (e.g., naringenin (B18129), kaempferol)
Podocarpus macrophyllus Podocarflavone A (an 8-aryl flavone)

Biosynthetic Pathways of Flavonoids and Polymethoxyflavones

Flavonoids are synthesized in plants through the phenylpropanoid pathway. wikipedia.orgnih.gov This intricate metabolic route starts with the amino acid phenylalanine. wikipedia.org

The general steps of flavonoid biosynthesis are as follows:

Phenylalanine to 4-Coumaroyl-CoA : The pathway begins with the conversion of phenylalanine to 4-coumaroyl-CoA. wikipedia.org

Chalcone (B49325) Synthesis : The enzyme chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, which is the basic backbone of all flavonoids. mdpi.com

Isomerization to Flavanone : Chalcone isomerase (CHI) then facilitates the closure of a heterocyclic C-ring, converting the chalcone into a flavanone, such as naringenin. ijfmr.com Flavanones are central intermediates in the biosynthesis of various flavonoid classes. mdpi.com

Formation of Flavones : Flavanones can be converted to flavones by the enzyme flavone synthase (FNS). mdpi.com

Polymethoxyflavones (PMFs) are derived from this core pathway through subsequent modification steps, primarily methylation. Hydroxylated flavones are methylated by specific O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the flavone ring system. This process leads to the formation of the various methoxyflavones found in plants like Citrus species. nih.gov

Distribution Patterns of 8-Substituted Flavones in Nature

Flavonoids are widely distributed throughout the plant kingdom, but their specific substitution patterns can vary significantly between different plant families and species. researchgate.nettind.io While substitutions at positions 5, 7, and 4' are very common, substitution at the 8-position of the A-ring is less frequent.

However, 8-substituted flavones are found in certain plant families. For example, C-glycosylflavones, where a sugar moiety is attached to the carbon skeleton, often occur at the 8-position. nih.gov In Citrus juices, for instance, C-8 substituted flavones like scoparin (B14758763) have been identified. nih.gov The isolation of podocarflavone A, an 8-aryl flavone, from Podocarpus macrophyllus further demonstrates the natural occurrence of 8-substituted flavones. sunyempire.eduresearchgate.netnih.gov Additionally, 8-O-methylated flavonoids, which have a methoxy group at the C8 position, represent a specific subclass of these compounds. researchgate.net

Enzymatic Modifications in Flavone Biosynthesis

The vast diversity of flavonoids found in nature is a result of a series of enzymatic modifications to the basic flavone skeleton. nih.gov These modifications, which include hydroxylation, methylation, glycosylation, and acylation, are catalyzed by specific enzymes. ijfmr.commdpi.com

Key enzymes involved in these modifications include:

Hydroxylases : These enzymes, often belonging to the cytochrome P450 family, introduce hydroxyl groups at various positions on the flavonoid rings. mdpi.com This hydroxylation pattern is a key determinant of the final flavonoid's properties.

O-Methyltransferases (OMTs) : As mentioned earlier, these enzymes are crucial for the biosynthesis of methoxyflavones. They catalyze the transfer of a methyl group to a hydroxyl group, a key step in the formation of polymethoxyflavones in citrus and other plants. nih.gov

Glycosyltransferases (GTs) : These enzymes attach sugar moieties to the flavonoid structure, which can occur at either oxygen (O-glycosides) or carbon (C-glycosides) atoms. biotech-asia.org Glycosylation generally increases the water solubility and stability of flavonoids.

Acyltransferases : These enzymes add acyl groups to the flavonoid molecule, further increasing its structural diversity. nih.gov

The interplay of these enzymes results in the wide array of flavonoid structures observed in the plant kingdom. frontiersin.org The specific enzymes present in a particular plant species determine the types of flavonoids it produces.

Future Research Directions for 8 Iodo 4 ,5,7 Trimethoxyflavone Research

Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity

The efficient and selective synthesis of 8-Iodo-4',5,7-trimethoxyflavone is fundamental for its further investigation. While classical methods for flavone (B191248) synthesis, such as the Allan-Robinson reaction or the Baker-Venkataraman rearrangement, provide a basis, future research should focus on developing novel synthetic pathways that offer higher yields and greater selectivity.

One of the common methods for synthesizing flavones involves the oxidative cyclization of o-hydroxychalcones. nih.gov For instance, the synthesis of 5,7-dimethoxyflavone (B190784) analogs can be achieved by reacting the appropriate chalcone (B49325) with a catalytic amount of iodine in dimethyl sulfoxide (B87167) (DMSO) under reflux. koreascience.kr A similar strategy could be adapted for this compound.

Future research could explore microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. Furthermore, the use of transition-metal-catalyzed cross-coupling reactions could provide a more direct and efficient route for the introduction of the iodine atom at the C8 position of the flavone scaffold. The development of enzymatic or chemo-enzymatic methods could also offer a greener and more selective alternative to traditional chemical synthesis.

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthetic PathwayPotential AdvantagesPotential Challenges
Modified Baker-Venkataraman Rearrangement Well-established for flavone synthesis.Multi-step process, potentially lower overall yield.
Iodine-mediated Oxidative Cyclization of Chalcones Direct formation of the flavone ring. koreascience.krRequires synthesis of the corresponding iodinated chalcone precursor.
Microwave-Assisted Organic Synthesis (MAOS) Reduced reaction times, potentially higher yields.Requires specialized equipment, optimization of reaction conditions.
Transition-Metal-Catalyzed C-H Iodination Direct iodination of the flavone core.Regioselectivity at the C8 position can be challenging.
Chemo-enzymatic Synthesis High selectivity, environmentally friendly.Identification and optimization of suitable enzymes.

Design and Synthesis of Advanced 8-Iodo Flavone Derivatives with Tuned Bioactivities

Building upon the core structure of this compound, the design and synthesis of advanced derivatives can lead to compounds with enhanced or novel biological activities. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new molecules. For example, the synthesis and evaluation of 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) and its derivatives have demonstrated that modifications to the flavone core can significantly impact their biological effects, such as the reversal of multidrug resistance in cancer cells. nih.govelsevierpure.com

Future work should involve the systematic modification of the substituent groups on the flavone skeleton. This could include:

Varying the halogen at the C8 position: Replacing iodine with other halogens like bromine or chlorine to investigate the effect of the halogen's size and electronegativity on bioactivity. The synthesis of 4'-bromo-5,6,7-trimethoxyflavone has shown potent anti-inflammatory effects. nih.gov

Modifying the methoxy (B1213986) groups: Selective demethylation or the introduction of other alkyl or aryl ether groups at the 4', 5, and 7 positions could modulate the compound's solubility and interaction with biological targets.

Introducing different functional groups: The addition of amino, nitro, or hydroxyl groups to the A and B rings could lead to new pharmacological properties. The synthesis of flavone-stilbene hybrids has been explored to create compounds with enhanced antiproliferative activity. nih.gov

In-depth Mechanistic Elucidation of Identified Biological Activities

Once the biological activities of this compound and its derivatives are identified, in-depth mechanistic studies will be essential to understand how these compounds exert their effects at the molecular level. Many flavonoids are known to possess anti-inflammatory, antioxidant, and anticancer properties. For instance, 5,7,4'-trimethoxyflavone has been shown to induce apoptosis in cancer cells and reduce PD-L1 expression, suggesting its potential in cancer immunotherapy. nih.govmedchemexpress.com

Future research should employ a range of biochemical and cell-based assays to:

Identify the specific molecular targets of the compounds.

Elucidate the signaling pathways that are modulated.

Determine the mode of action (e.g., enzyme inhibition, receptor binding, modulation of gene expression).

Techniques such as molecular docking can provide insights into the binding interactions between the flavone derivatives and their protein targets. For example, molecular docking studies have been used to understand the interaction of flavonoids with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Integration of Omics Technologies in Flavonoid Research

The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of this compound. frontiersin.org These technologies can help to identify biomarkers of efficacy and toxicity, as well as to elucidate the complex molecular networks that are perturbed by the compound.

Multi-omics analysis has been successfully used to study the molecular mechanisms of flavonoid biosynthesis and their effects in various biological systems. nih.govoup.comnih.govresearchgate.net For example, transcriptomic and metabolomic analyses have been used to identify key genes and metabolites involved in the flavonoid biosynthetic pathway in plants. nih.gov

Future research should utilize these high-throughput technologies to:

Analyze changes in gene expression (transcriptomics) in response to treatment with the flavone derivatives.

Identify protein targets and post-translational modifications (proteomics).

Profile the metabolic changes induced by the compounds (metabolomics).

Table 2: Application of Omics Technologies in this compound Research

Omics TechnologyResearch FocusExpected Outcomes
Transcriptomics Gene expression profiling of cells or tissues treated with the compound.Identification of regulated genes and pathways.
Proteomics Analysis of protein expression and post-translational modifications.Identification of direct protein targets and downstream effectors.
Metabolomics Profiling of endogenous metabolites in biological samples.Understanding the metabolic reprogramming induced by the compound.
Integrated Multi-Omics Combined analysis of data from different omics platforms.A holistic view of the compound's mechanism of action. oup.com

Development of Targeted Delivery Systems for Flavone Analogues

Many flavonoids suffer from poor bioavailability due to their low aqueous solubility and extensive first-pass metabolism, which can limit their therapeutic efficacy. encyclopedia.pubjournalamme.org To overcome these limitations, the development of targeted delivery systems for this compound and its analogues is a critical area for future research.

Nanoparticle-based drug delivery systems, such as liposomes, solid lipid nanoparticles, and polymeric nanoparticles, have shown great promise in improving the delivery of flavonoids. labroots.commdpi.com These systems can enhance the solubility and stability of the compounds, prolong their circulation time, and facilitate their targeted delivery to specific tissues or cells, such as tumors. researchgate.net

Future research in this area should focus on:

Formulating 8-iodo-flavone analogues into various nanocarriers.

Characterizing the physicochemical properties of these formulations.

Evaluating their drug release kinetics and in vitro and in vivo efficacy.

Developing actively targeted systems by functionalizing the surface of the nanoparticles with ligands that bind to receptors overexpressed on target cells. labroots.com

By pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective treatments for a range of diseases.

Q & A

Q. Safety and Handling Considerations

  • Personal protective equipment (PPE) : Use NIOSH-approved P95 respirators and chemical-resistant gloves during handling .
  • Waste disposal : Collect iodinated waste separately to avoid environmental contamination .

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